molecular formula C12H15FO2 B13531072 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol CAS No. 1443306-87-3

1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13531072
CAS No.: 1443306-87-3
M. Wt: 210.24 g/mol
InChI Key: YSBCAGYIEPANPY-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H15FO2 It is a cyclopropyl derivative with a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a cyclopropyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The cyclopropyl group may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol
  • 1-[1-(4-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol

Uniqueness

1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the cyclopropyl group provides a distinct structural framework that can be leveraged for various applications.

Properties

CAS No.

1443306-87-3

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

1-[1-(4-fluoro-2-methoxyphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15FO2/c1-8(14)12(5-6-12)10-4-3-9(13)7-11(10)15-2/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

YSBCAGYIEPANPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=C(C=C(C=C2)F)OC)O

Origin of Product

United States

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